molecular formula C11H14N2O5 B2684696 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate CAS No. 868679-34-9

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate

Cat. No.: B2684696
CAS No.: 868679-34-9
M. Wt: 254.242
InChI Key: ABBZXOAEGKYVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate is a chemical compound with the molecular formula C13H16N2O5. It belongs to the pyridine family and is commonly used as an intermediate in the synthesis of various pharmaceuticals. This compound is known for its unique chemical structure, which allows it to interact with various biological targets, making it an attractive tool for scientific research.

Preparation Methods

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate can be carried out through different procedures, including the Knoevenagel reaction, a one-pot synthesis method, and a two-pot synthesis method. One of the most common procedures involves the use of piperidine, ethyl 2-oxocyclohexanecarboxylate, and methyl 3-nitro-5-methylpyridine-2-carboxylate. This method results in a relatively high yield of the compound.

Chemical Reactions Analysis

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate has the potential for use in various scientific experiments, including drug discovery, organic synthesis, and materials science. It can be used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory agents.

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate is not fully understood. it is believed to interact with various biological targets, including protein kinases, enzymes, and other cellular components. It is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. In addition, this compound is thought to interact with enzymes and other cellular components, leading to changes in their structure and function.

Comparison with Similar Compounds

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate can be compared with other similar compounds, such as 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-6-5-7(18-10(15)11(2,3)4)8(13(16)17)9(14)12-6/h5H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZXOAEGKYVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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